An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug. It can be used for the treatment of epilepsy.
Topiramate-d12
CAS No.: 1279037-95-4
VCID: VC0196521
Molecular Formula: C12H21NO8S
Molecular Weight: 351.44 g/mol
Purity: 98% by HPLC; 99% atom D;
* For research use only. Not for human or veterinary use.

Description |
Topiramate-d12, also known as Topiramate D12, is a deuterated form of topiramate, which is an antiepileptic drug used for treating various types of seizures and for migraine prophylaxis. The deuterated version is primarily used as an internal standard in analytical chemistry, particularly in the quantification of topiramate in biological samples. Applications of Topiramate-d12Topiramate-d12 is used as an internal standard in the therapeutic drug monitoring (TDM) of topiramate. This involves the use of tandem mass spectrometry (MS/MS) to accurately quantify topiramate levels in human plasma . Analytical Methodology
Research FindingsResearch involving topiramate-d12 focuses on its role as an internal standard for the precise measurement of topiramate levels. This is crucial for ensuring that patients receive optimal doses of the medication while minimizing side effects. Stability and Matrix Effects
Table 2: Analytical Method for Topiramate Quantification
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CAS No. | 1279037-95-4 | ||||||||
Product Name | Topiramate-d12 | ||||||||
Molecular Formula | C12H21NO8S | ||||||||
Molecular Weight | 351.44 g/mol | ||||||||
IUPAC Name | [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | ||||||||
Standard InChI | InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | ||||||||
Standard InChIKey | KJADKKWYZYXHBB-RFYKXYJISA-N | ||||||||
Isomeric SMILES | [2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | ||||||||
SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | ||||||||
Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | ||||||||
Purity | 98% by HPLC; 99% atom D; | ||||||||
Related CAS | 97240-79-4 (unlabelled) | ||||||||
Synonyms | 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fuctopyranose-d12 1-Sulfamate; Epitoma-d12; Epitomax-d12; McN 4853-d12; RWJ 17021-d12; TPM-d12; Topamac-d12; Topamax-d12; Topimax-d12; Topina-d12; Topomax-d12; | ||||||||
Tag | Topiramate | ||||||||
PubChem Compound | 45040550 | ||||||||
Last Modified | Aug 15 2023 |
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